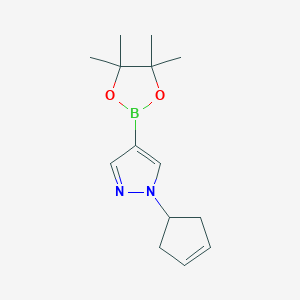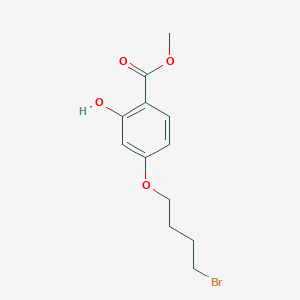
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a bromobutoxy group attached to the benzene ring, which is further substituted with a hydroxy group and a methyl ester. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as azides, amines, or thiols.
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Esterification and hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in transesterification reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Esterification and hydrolysis: Acidic or basic catalysts are used for these reactions, with solvents like methanol or water.
Major Products Formed
Nucleophilic substitution: Formation of azido, amino, or thio derivatives.
Oxidation: Formation of quinones or other oxidized products.
Esterification and hydrolysis: Formation of corresponding carboxylic acids or different esters.
Scientific Research Applications
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the bromobutoxy group and has different reactivity and applications.
Methyl 4-(4-chlorobutoxy)-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Methyl 4-(4-iodobutoxy)-2-hydroxybenzoate: Contains an iodine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15BrO4 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
methyl 4-(4-bromobutoxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C12H15BrO4/c1-16-12(15)10-5-4-9(8-11(10)14)17-7-3-2-6-13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
BNBDDZSEYBKYFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCCCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


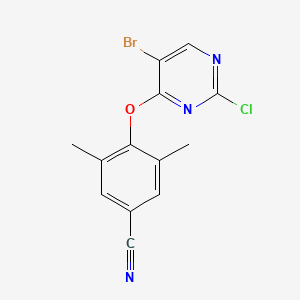

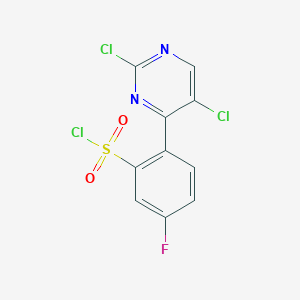
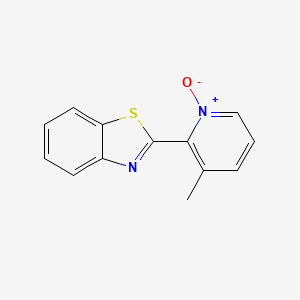
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
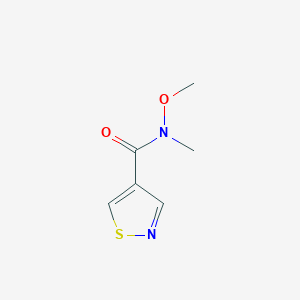

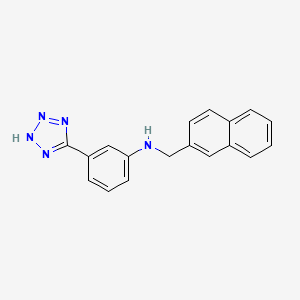
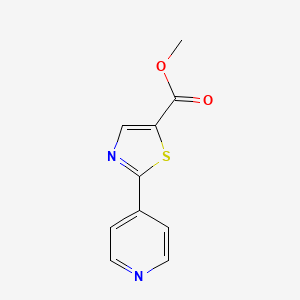
![2-(3,4-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13874955.png)
![3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13874967.png)
